These findings highlight the potential of chelerythrine as a promising candidate for developing novel anti-cancer therapies. However, further research is necessary to elucidate its exact mechanisms of action and address challenges like potential toxicity before clinical application [].
The emergence of antibiotic-resistant bacteria poses a significant global health threat. Recent research has explored the potential of chelerythrine as an adjuvant to combat this growing problem. A study published in 2023 demonstrated that chelerythrine, when combined with the antibiotic colistin, significantly reduced the minimum inhibitory concentration (MIC) against colistin-resistant bacteria. This finding suggests chelerythrine's potential to enhance the efficacy of existing antibiotics against resistant strains. Further investigations are crucial to understand the underlying mechanisms and translate these findings into clinical applications.
Beyond cancer and antibiotic resistance, research is exploring chelerythrine's potential applications in other areas, including:
Chelerythrine is a benzophenanthridine alkaloid primarily derived from the plant Chelidonium majus, commonly known as greater celandine. It is characterized by its complex chemical structure, which includes two distinct forms: a positively charged iminium form and a neutral alkanolamine form. This compound has garnered attention for its potent biological activities, particularly as a selective inhibitor of protein kinase C, which plays a crucial role in various cellular signaling pathways .
Chelerythrine undergoes several chemical transformations, particularly involving its iminium bond. The primary metabolic pathway in vivo includes the reduction of this bond and subsequent O-demethylation, leading to the formation of dihydrochelerythrine and other metabolites . In laboratory settings, chelerythrine can also interact with various enzymes, affecting their activity. For instance, it has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in inflammatory responses .
Chelerythrine exhibits a wide range of biological activities:
Chelerythrine can be synthesized through various methods:
Chelerythrine's diverse biological activities make it applicable in several fields:
Research has highlighted various interactions involving chelerythrine:
Several compounds share structural similarities with chelerythrine, each exhibiting unique properties:
Compound | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
Sanguinarine | Benzophenanthridine | Anticancer, antibacterial | Associated with severe side effects |
Berberine | Isoquinoline alkaloid | Antimicrobial, anti-inflammatory | Broad-spectrum antimicrobial activity |
Morphine | Phenanthrene alkaloid | Analgesic | Strong pain relief properties |
Palmatine | Isoquinoline alkaloid | Antimicrobial | Less potent than chelerythrine |
Chelerythrine's unique combination of potent protein kinase C inhibition and selective apoptosis induction distinguishes it from these similar compounds. While many share antibacterial or anticancer properties, chelerythrine's specific mechanisms of action and lower toxicity profiles make it particularly noteworthy in pharmacological research .
Chelerythrine is a benzophenanthridine alkaloid with the molecular formula C₂₁H₁₈NO₄⁺, representing a quaternary ammonium cation with a molecular weight of 348.37192 grams per mole [2] [7] [26]. The International Union of Pure and Applied Chemistry name for this compound is 1,2-dimethoxy-12-methyl [1] [3]benzodioxolo[5,6-c]phenanthridin-12-ium [2] [4]. The exact mass of chelerythrine has been determined to be 348.123047 grams per mole through high-resolution mass spectrometry [26] [29].
The compound is registered under Chemical Abstracts Service number 34316-15-9 and bears the molecular descriptor code MFCD00270393 [2] [4] [7]. Structurally, chelerythrine consists of a rigid tetracyclic framework comprising four fused aromatic rings that form the characteristic benzophenanthridine skeleton [1] [35]. The molecule features a permanently positively charged quaternary nitrogen atom at position 12, which distinguishes it from other related alkaloids [1] [35].
The structural architecture includes two methoxy substituents at positions 1 and 2, providing specific chemical reactivity and spectroscopic characteristics [20]. Additionally, a methylenedioxy bridge spans positions 2 and 3 of one of the benzene rings, creating a five-membered dioxole ring that contributes to the molecule's planar geometry [20]. The quaternary nitrogen bears a methyl substituent, completing the charged iminium system that defines the compound's primary structural form [20].
Table 1: Physical and Chemical Properties of Chelerythrine
Property | Value | Reference |
---|---|---|
Molecular Weight (g/mol) | 348.37192 | [2] [7] [26] |
Exact Mass (g/mol) | 348.123047 | [26] [29] |
Melting Point (°C) | 195-205 | [7] [9] [13] |
Boiling Point (°C) | 496.37 (estimate) | [7] |
Density (g/cm³) | 1.2985 (estimate) | [7] |
Refractive Index | 1.5614 (estimate) | [7] |
Polar Surface Area (Ų) | 40.80000 | [9] [26] |
Partition Coefficient (LogP) | 0.72060 | [7] [26] |
Flash Point (°C) | 219.3 | [9] |
Chelerythrine exhibits distinctive physical characteristics that reflect its quaternary ammonium structure and aromatic nature [7]. The compound appears as a light yellow to dark orange crystalline solid, with the color variation depending on purity and crystalline form [7] [13]. The melting point range of 195-205°C indicates good thermal stability under normal laboratory conditions [7] [9] [13].
The compound demonstrates hygroscopic properties, readily absorbing moisture from the atmosphere, which necessitates storage under desiccated conditions at temperatures below -20°C [7]. Solubility characteristics reveal moderate dissolution in polar aprotic solvents, with dimethyl sulfoxide accommodating approximately 11 milligrams per milliliter [6]. In contrast, chelerythrine shows limited solubility in water, methanol, and chloroform, requiring sonication for optimal dissolution [7].
Chemical stability studies indicate that chelerythrine maintains structural integrity under acidic conditions but undergoes pH-dependent conformational changes in alkaline environments [11] [35]. The compound's partition coefficient of 0.72060 suggests moderate lipophilicity, enabling membrane permeation while retaining sufficient hydrophilicity for biological interactions [7] [26].
Chelerythrine exists in two distinct structural conformations that interconvert based on solution pH: the positively charged iminium form and the neutral pseudo-base (alkanolamine) form [1] [35]. This pH-dependent equilibrium represents a fundamental characteristic of quaternary benzophenanthridine alkaloids and significantly influences the compound's biological and chemical properties [35].
Table 2: Conformational Analysis of Chelerythrine
Parameter | Iminium Form | Pseudo-base Form | Reference |
---|---|---|---|
pH Stability Range | 1.0-6.0 | 8.5-11.0 | [1] [35] |
Charge State | +1 (permanent) | Neutral | [1] [35] |
Structural Configuration | Planar quaternary system | 6-hydroxy-5,6-dihydro derivative | [1] [35] |
DNA Binding Affinity | Strong (Kd ~ 10⁻⁶ M) | No binding | [14] [35] |
Equilibrium Constant (pKR⁺) | 8.51-9.31 | 8.51-9.31 | [11] |
The iminium form predominates under physiological acidic conditions (pH 1.0-6.0) and represents the biologically active conformation for most pharmacological effects [1] [35]. In this state, the positive charge is delocalized across the aromatic system, maintaining planarity and enabling intercalative interactions with nucleic acids [1] [35]. The quaternary nitrogen at position 12 remains permanently protonated, creating an electrostatic driving force for cellular uptake and mitochondrial accumulation [35].
Conversely, the pseudo-base form becomes predominant in alkaline conditions (pH 8.5-11.0) through nucleophilic attack by hydroxide ions at position 6 [1] [35]. This transformation converts the planar aromatic system to a three-dimensional structure with sp³ hybridization at carbon-6, forming 6-hydroxy-5,6-dihydrochelerythrine [1] [35]. The neutral pseudo-base exhibits altered binding characteristics, showing enhanced affinity for proteins such as bovine serum albumin compared to the iminium form [35].
The equilibrium between these conformations is governed by a pKR⁺ value ranging from 8.51 to 9.31, depending on ionic strength and electrolyte composition [11]. Studies demonstrate that increasing concentrations of various acids (hydrochloric acid, nitric acid, sulfuric acid, phosphoric acid) shift the equilibrium toward more alkaline pH values, with the most significant effects observed for phosphoric acid and sulfuric acid [11].
Chelerythrine exhibits characteristic spectroscopic signatures that enable precise identification and quantitative analysis across multiple analytical platforms [11] [12] [20]. The compound's spectroscopic properties reflect its structural features and conformational states, providing comprehensive fingerprinting capabilities for analytical applications [11] [20].
Table 3: Spectroscopic Characteristics of Chelerythrine
Technique | Parameter | Value/Assignment | Conditions | Reference |
---|---|---|---|---|
¹H Nuclear Magnetic Resonance | Aromatic protons | δ 7.85, 7.69, 7.53, 7.31, 7.14 | DMSO-d₆, 500 MHz | [20] |
¹H Nuclear Magnetic Resonance | Methylenedioxy | δ 6.12-6.15 (2H, OCH₂O) | DMSO-d₆, 500 MHz | [20] |
¹H Nuclear Magnetic Resonance | N-methyl | δ 2.56 (3H, s) | DMSO-d₆, 500 MHz | [20] |
¹H Nuclear Magnetic Resonance | Methoxy groups | δ 3.87, 3.83 (3H each, s) | DMSO-d₆, 500 MHz | [20] |
Ultraviolet-Visible Spectroscopy | Absorption maxima (iminium) | λmax = 268, 316, 339, 405 nm | pH 2.5-8.0 | [11] |
Ultraviolet-Visible Spectroscopy | Absorption maxima (alkaline) | λmax = 280, 316 nm | pH 8.0-11.0 | [11] |
Fluorescence Spectroscopy | Emission (iminium) | λem = 550-582 nm | Acidic conditions | [12] [33] |
Fluorescence Spectroscopy | Emission (pseudo-base) | λem = 410-428 nm | Alkaline conditions | [12] [33] |
Nuclear magnetic resonance spectroscopy provides definitive structural characterization through distinct chemical shift patterns [20]. The aromatic region displays multiple signals between δ 7.14 and 7.85, reflecting the complex electronic environment of the fused ring system [20]. The characteristic methylenedioxy bridge appears as a distinct signal at δ 6.12-6.15, while the quaternary N-methyl group resonates at δ 2.56 [20]. Two methoxy substituents generate separate signals at δ 3.87 and 3.83, enabling positional assignment through two-dimensional correlation experiments [20].
Ultraviolet-visible absorption spectroscopy reveals pH-dependent spectral transitions that correspond to the iminium-pseudo-base equilibrium [11]. Under acidic conditions, the iminium form exhibits four characteristic absorption bands at 268, 316, 339, and 405 nanometers [11]. Upon pH increase to alkaline conditions, the spectrum transforms to show primary absorption at 280 nanometers with a secondary band at 316 nanometers [11]. These spectral changes occur reversibly and provide quantitative measures of conformational populations [11].
Fluorescence spectroscopy demonstrates remarkable sensitivity to structural conformation, with quantum yields of 0.13 for the iminium form in methanol and 0.15 for the pseudo-base form in aqueous solution [12]. The iminium form emits yellow-green fluorescence at 550-582 nanometers, while the pseudo-base exhibits blue fluorescence at 410-428 nanometers [12] [33]. These distinct emission profiles enable real-time monitoring of pH-dependent structural transitions and provide sensitive detection methods for analytical applications [12] [33].
Chelerythrine biosynthesis occurs through a highly conserved pathway within the Papaveraceae family, representing one of the most well-characterized benzophenanthridine alkaloid biosynthetic routes [1]. The biosynthetic pathway begins with the amino acid L-tyrosine and proceeds through a series of enzymatic transformations that ultimately yield the quaternary benzophenanthridine alkaloid chelerythrine [2].
The pathway demonstrates remarkable conservation across multiple genera within Papaveraceae, including Chelidonium, Sanguinaria, Macleaya, Eschscholzia, and Dicranostigma [3]. Research has revealed that the core enzymatic machinery remains functionally similar across these diverse plant species, though expression levels and tissue-specific localization may vary significantly [4] [5].
The initial committed step in benzophenanthridine alkaloid biosynthesis involves the formation of (S)-norcoclaurine through the condensation of dopamine and 4-hydroxyphenylacetaldehyde, catalyzed by norcoclaurine synthase [6]. This reaction establishes the fundamental isoquinoline ring structure that characterizes all subsequent intermediates in the pathway. Following this initial condensation, a series of methylation and hydroxylation reactions convert (S)-norcoclaurine to (S)-reticuline, which serves as the critical branch point intermediate for multiple alkaloid pathways [7].
The berberine bridge enzyme represents the first committed step specifically toward benzophenanthridine alkaloid formation, catalyzing the stereospecific oxidation of (S)-reticuline to (S)-scoulerine through formation of a carbon-carbon bond between the N-methyl group and the phenolic ring [8]. This unique reaction creates the characteristic berberine bridge structure and channels the biosynthetic flux toward chelerythrine and related compounds rather than alternative alkaloid products such as morphine or codeine [9].
Key Enzymes in Chelerythrine Biosynthesis Pathway:
Enzyme | EC Number | Substrate | Product | Cofactor Requirements |
---|---|---|---|---|
Berberine Bridge Enzyme (BBE) | EC 1.5.3.9 | (S)-reticuline | (S)-scoulerine | FAD, O2 |
Scoulerine-9-O-methyltransferase (SMT) | Not assigned | (S)-scoulerine | (S)-tetrahydrocolumbamine | S-adenosyl-L-methionine |
Tetrahydroprotoberberine cis-N-methyltransferase (TNMT) | Not assigned | (S)-canadine | (S)-N-methylcanadine | S-adenosyl-L-methionine |
N-methylstylopine 14-hydroxylase (MSH) | Not assigned | N-methylstylopine | Allocryptopine | NADPH, O2 |
Protopine 6-hydroxylase (P6H) | EC 1.14.14.98 | Protopine/Allocryptopine | 6-hydroxyprotopine/6-hydroxyallocryptopine | NADPH, O2 |
Dihydrobenzophenanthridine oxidase (DBOX) | EC 1.5.3.12 | Dihydrochelerythrine | Chelerythrine | O2 |
Recent metabolic engineering studies have successfully reconstructed the complete chelerythrine biosynthetic pathway in yeast (Saccharomyces cerevisiae), demonstrating the functional conservation of plant enzymes across kingdoms [1] [10]. These heterologous production systems have achieved chelerythrine titers exceeding 12 milligrams per liter through systematic optimization of enzyme expression levels, cofactor availability, and cellular transport mechanisms [1].
The conversion of (S)-reticuline to chelerythrine represents a complex eight-step enzymatic cascade that has been extensively characterized at the molecular level [1] [7]. This transformation begins with the crucial berberine bridge enzyme reaction and proceeds through multiple methylation, hydroxylation, and oxidation steps to yield the final quaternary alkaloid product.
Following the initial berberine bridge enzyme reaction that converts (S)-reticuline to (S)-scoulerine, the pathway bifurcates into parallel branches leading to different benzophenanthridine alkaloids [2]. For chelerythrine biosynthesis specifically, (S)-scoulerine undergoes 9-O-methylation catalyzed by scoulerine-9-O-methyltransferase to form (S)-tetrahydrocolumbamine [11] [12]. This methylation reaction represents a critical branch point that distinguishes the chelerythrine pathway from the sanguinarine biosynthetic route.
The subsequent transformation of (S)-tetrahydrocolumbamine involves a cytochrome P450-mediated hydroxylation reaction catalyzed by canadine synthase, yielding (S)-canadine [1]. This oxidative cyclization reaction forms the characteristic protoberberine ring system and represents another key commitment step in the pathway. The enzyme demonstrates high substrate specificity and requires both NADPH and molecular oxygen as cofactors [13].
N-methylation of (S)-canadine by tetrahydroprotoberberine cis-N-methyltransferase produces (S)-N-methylcanadine, which subsequently undergoes hydroxylation by N-methylstylopine 14-hydroxylase to form allocryptopine [1] [7]. The allocryptopine intermediate then serves as substrate for protopine 6-hydroxylase, a cytochrome P450 enzyme that catalyzes the formation of 6-hydroxyallocryptopine [14] [15].
The penultimate step in chelerythrine biosynthesis involves the spontaneous conversion of 6-hydroxyallocryptopine to dihydrochelerythrine through an intramolecular cyclization reaction that does not require enzymatic catalysis [1]. This spontaneous transformation reflects the inherent chemical reactivity of the hydroxylated intermediate and represents an unusual non-enzymatic step within an otherwise enzyme-controlled pathway.
The final step in chelerythrine formation involves the oxidation of dihydrochelerythrine to chelerythrine, catalyzed by dihydrobenzophenanthridine oxidase [16] [17]. This enzyme utilizes molecular oxygen as the electron acceptor and produces hydrogen peroxide as a byproduct. The enzyme demonstrates broad substrate specificity, also catalyzing the oxidation of dihydrosanguinarine to sanguinarine and other dihydrobenzophenanthridine alkaloids to their fully oxidized forms [16] [18].
Kinetic studies have revealed that several steps in the pathway may be rate-limiting under different conditions [1]. The berberine bridge enzyme reaction typically represents the primary bottleneck due to its low catalytic efficiency and substrate inhibition at high reticuline concentrations [19]. However, downstream P450 enzymes, particularly N-methylstylopine 14-hydroxylase and protopine 6-hydroxylase, can also limit flux through the pathway depending on cofactor availability and cellular redox status [1] [20].
Environmental conditions exert profound effects on chelerythrine biosynthesis and accumulation in Papaveraceae plants, with multiple abiotic and biotic factors influencing both the expression of biosynthetic genes and the activity of pathway enzymes [21] [22]. Understanding these environmental influences provides critical insights for optimizing natural production systems and developing sustainable cultivation strategies.
Light intensity and photoperiod represent primary environmental determinants of chelerythrine accumulation in plant tissues [22]. High light intensities generally enhance secondary metabolite synthesis by increasing photosynthetic capacity and providing the energy required for complex biosynthetic processes [22]. Long-day photoperiods have been shown to stimulate alkaloid accumulation through regulation of circadian rhythm-dependent enzyme expression, with several key biosynthetic enzymes showing diurnal expression patterns that correlate with chelerythrine production levels [22].
Temperature effects on chelerythrine biosynthesis follow a typical enzyme kinetics pattern, with moderate temperatures optimizing both enzyme stability and catalytic efficiency [22]. Extreme temperatures, either high or low, can disrupt pathway function through protein denaturation or reduced enzyme activity. The cytochrome P450 enzymes in the pathway appear particularly sensitive to temperature fluctuations, likely due to their complex cofactor requirements and membrane association [23].
Environmental Factors Affecting Chelerythrine Production:
Factor | Effect on Production | Mechanism | Reference Source |
---|---|---|---|
Light intensity | High light increases secondary metabolite synthesis | Enhanced photosynthetic capacity and energy availability | General plant secondary metabolism studies |
Photoperiod | Long day conditions enhance alkaloid accumulation | Regulation of circadian rhythm-dependent enzymes | Photoperiod effects on alkaloid content |
Temperature | Moderate temperatures optimize enzyme activity | Optimal enzyme kinetics and stability | Temperature-enzyme activity relationships |
Soil moisture | Adequate moisture supports biosynthesis | Maintains cellular processes and transport | Plant stress-alkaloid correlations |
Biotic stress (pathogen attack) | Significant increase (phytoalexin response) | Defense response activation and gene upregulation | Elicited cell culture studies |
Elicitor treatment | Strong induction (up to 375% increase) | Gene expression changes and enzyme induction | Quercetin elicitation experiments |
Nutrient availability | Balanced nutrition supports pathway function | Cofactor availability and precursor supply | Nutrient-alkaloid production studies |
pH levels | Slightly acidic to neutral favors production | Enzyme stability and activity optimization | pH optimization studies |
Biotic stress factors, particularly pathogen attack, represent the most potent environmental stimulus for chelerythrine production [24] [25]. Benzophenanthridine alkaloids function as phytoalexins, antimicrobial compounds that are rapidly synthesized and accumulated in response to pathogenic challenge [3] [24]. Elicitor molecules derived from fungal cell walls, such as those from Penicillium and Saccharomyces species, can induce dramatic increases in chelerythrine production, with some studies reporting up to 375% increases in alkaloid accumulation compared to control conditions [25].
The elicitation response involves rapid transcriptional upregulation of biosynthetic genes, particularly the berberine bridge enzyme, which represents the rate-limiting step in the pathway [24] [26]. This gene expression response is mediated by calcium-dependent signaling pathways and requires both RNA and protein synthesis, suggesting a coordinated cellular response involving multiple regulatory mechanisms [25].
Quercetin and related flavonoid compounds have been identified as particularly effective natural elicitors for chelerythrine production [25]. Treatment with micromolar concentrations of quercetin can stimulate benzophenanthridine alkaloid biosynthesis in a dose-dependent manner, with optimal effects observed at concentrations around 100 micromolar. The mechanism appears to involve calcium-dependent signaling pathways, as the response can be inhibited by calcium chelators and channel blockers [25].
Nutrient availability, particularly nitrogen and phosphorus status, significantly influences chelerythrine production through effects on both precursor supply and cofactor availability [22]. The pathway requires substantial inputs of S-adenosyl-L-methionine for multiple methylation reactions, making methionine and related sulfur compounds important nutritional factors. Similarly, the multiple P450 reactions require adequate NADPH supply, linking chelerythrine production to overall cellular energy status [1].
Soil moisture and water stress conditions can either stimulate or inhibit chelerythrine production depending on the severity and duration of the stress [21] [22]. Mild water stress may enhance alkaloid accumulation as part of a general stress response, while severe drought can impair pathway function through disruption of cellular processes and enzyme stability.
Chelerythrine exhibits distinct tissue-specific accumulation patterns within Papaveraceae plants, with the highest concentrations typically found in underground organs including roots and rhizomes [4] [27] [28]. This preferential accumulation in subterranean tissues reflects both the functional role of chelerythrine as a defense compound and the tissue-specific expression patterns of biosynthetic enzymes.
Chelerythrine Distribution in Papaveraceae Family Plants:
Plant Species | Common Name | Primary Tissue Location | Chelerythrine Content Range | Associated Alkaloids |
---|---|---|---|---|
Chelidonium majus | Greater celandine | Underground parts | Moderate to high | Sanguinarine, berberine |
Sanguinaria canadensis | Bloodroot | Rhizomes and roots | Moderate | Sanguinarine, chelirubine |
Macleaya cordata | Plume poppy | Underground parts | Present with sanguinarine | Sanguinarine, protopine |
Macleaya microcarpa | Small-fruited plume poppy | Underground parts | Present with macarpine | Macarpine, sanguinarine |
Eschscholzia californica | California poppy | Roots | Low to moderate | Sanguinarine, macarpine |
Dicranostigma lactucoides | Himalayan poppy | Roots | High (up to 3.43% dry weight) | Sanguinarine |
Stylophorum lasiocarpum | Woodland poppy | Underground parts | Present | Macarpine, minor benzophenanthridines |
Root tissues consistently show the highest chelerythrine concentrations across different Papaveraceae species, with some reports indicating concentrations exceeding 3% of dry weight in optimal conditions [29]. The roots of Dicranostigma lactucoides represent one of the richest natural sources of chelerythrine, containing up to 3.43% of the compound in dried root material [29]. In comparison, rhizomes of Sanguinaria canadensis typically contain lower but still substantial concentrations, usually ranging from 0.5% to 1.5% of dry weight [30].
Aerial tissues, including stems and leaves, generally contain much lower chelerythrine concentrations compared to underground organs [4] [5]. In Argemone mexicana, systematic analysis revealed that chelerythrine and related benzophenanthridine alkaloids are primarily restricted to roots, while aerial parts accumulate mainly protoberberine alkaloids such as berberine [4] [5]. This tissue-specific alkaloid distribution pattern appears to be conserved across multiple Papaveraceae genera.
Tissue-Specific Distribution and Gene Expression:
Plant Tissue | Chelerythrine Accumulation | Gene Expression Level | Functional Role | Related Alkaloids |
---|---|---|---|---|
Roots | High | High for BBE, P6H, DBOX | Primary storage and defense | Sanguinarine, berberine, protopine |
Rhizomes | High | High for pathway genes | Storage and transport | Similar to roots |
Stems | Low to moderate | Moderate for some enzymes | Limited synthesis and transport | Mainly berberine in some species |
Leaves | Very low to absent | Low overall expression | Minimal alkaloid function | Primarily berberine if present |
Seeds | Variable | Variable depending on species | Protection during germination | Species-dependent mixture |
Latex/Sap | Present in specialized cells | Localized expression | Immediate defense response | Benzophenanthridine alkaloids |
The tissue-specific distribution of chelerythrine correlates strongly with the expression patterns of biosynthetic genes [4]. Quantitative reverse transcription polymerase chain reaction analysis has shown that genes encoding key enzymes such as berberine bridge enzyme, protopine 6-hydroxylase, and dihydrobenzophenanthridine oxidase are most highly expressed in root tissues [4]. Interestingly, despite the high total alkaloid content in roots, transcript accumulation for early pathway genes such as tyrosine decarboxylase and norcoclaurine synthase may be relatively low, suggesting that alkaloid accumulation involves both local synthesis and transport from other tissues [4].
Specialized secretory cells and latex-containing tissues represent additional sites of chelerythrine accumulation, particularly in species with well-developed laticifer systems [31]. The latex of Papaveraceae plants often contains high concentrations of benzophenanthridine alkaloids, serving as an immediate chemical defense against herbivores and pathogens. These specialized cells show localized expression of biosynthetic enzymes and may represent sites of rapid alkaloid synthesis in response to tissue damage or pathogen attack.
The cellular localization of chelerythrine within tissues involves multiple subcellular compartments, with evidence for accumulation in vacuoles, cell walls, and specialized vesicles [1] [27]. This compartmentalization likely serves both storage and transport functions, allowing plants to maintain high tissue concentrations while avoiding cytotoxic effects on cellular metabolism. Recent studies using fluorescence microscopy and subcellular fractionation have revealed that chelerythrine and related alkaloids are primarily stored in acidic vacuolar compartments, consistent with their chemical properties as quaternary ammonium compounds [28].
Acute Toxic;Irritant